
Dclk1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Dclk1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions for higher yields and purity .
化学反应分析
Dclk1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Dclk1-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of DCLK1 and its effects on various cellular processes . In biology, it helps in understanding the role of DCLK1 in neurogenesis and cancer . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers that overexpress DCLK1 . Additionally, it has applications in industry for developing targeted therapies and diagnostic tools .
作用机制
Dclk1-IN-3 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change that inhibits its activity . This inhibition prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as the NOTCH and WNT pathways . The molecular targets and pathways involved include the inhibition of IKK phosphorylation and the NF-κB pathway .
相似化合物的比较
Dclk1-IN-3 is unique in its high selectivity for DCLK1 compared to other similar compounds . Similar compounds include DCLK1-IN-1 and XMD8-92, which also target DCLK1 but with varying degrees of selectivity and efficacy . This compound’s ability to induce a drastic conformational change in the ATP binding site of DCLK1 sets it apart from these other inhibitors .
属性
分子式 |
C23H22N6O5 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
3-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22N6O5/c1-28-16-7-5-4-6-14(16)22(33)29(2)17-12-24-23(27-21(17)28)26-15-9-8-13(10-18(15)34-3)25-19(30)11-20(31)32/h4-10,12H,11H2,1-3H3,(H,25,30)(H,31,32)(H,24,26,27) |
InChI 键 |
NJMZRUOHGJQFGI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CC(=O)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


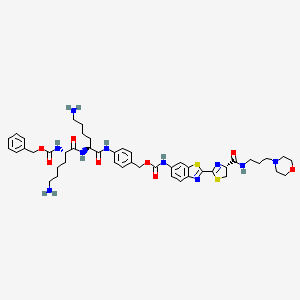
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
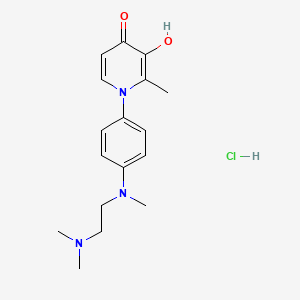
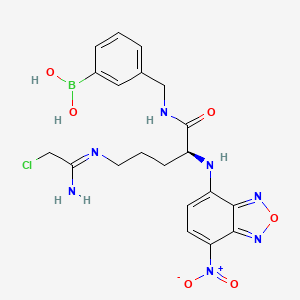
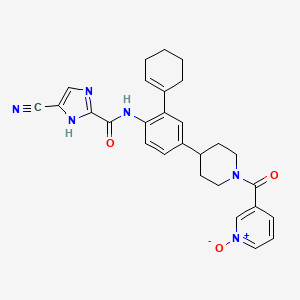
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
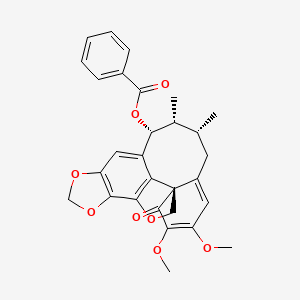
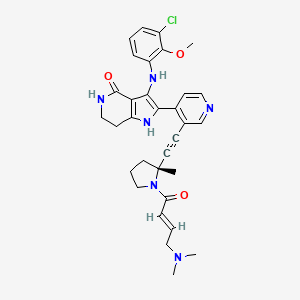
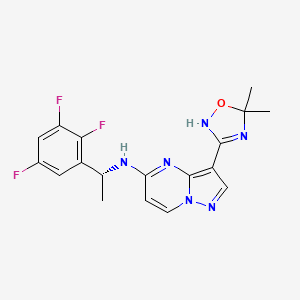
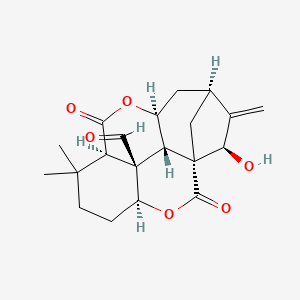
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
